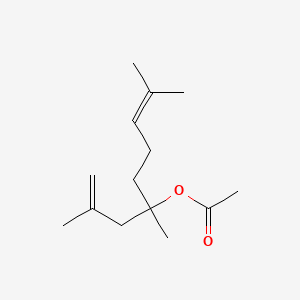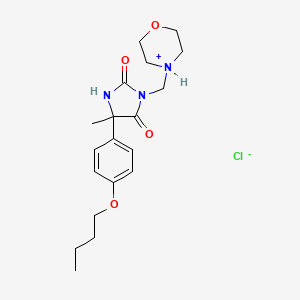
1-Piperidinecarboxamide,4-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxamide,4-methyl-(9CI) is an organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.199 g/mol . This compound is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a carboxamide group and a methyl group at the fourth position of the piperidine ring makes this compound unique.
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxamide,4-methyl-(9CI) typically involves the reaction of 4-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of 4-methylpiperidine with phosgene or its derivatives under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
1-Piperidinecarboxamide,4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 4-methylpiperidine-1-carboxylic acid, while reduction with lithium aluminum hydride may produce 4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxamide,4-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxamide,4-methyl-(9CI) involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The methyl group at the fourth position may affect the compound’s lipophilicity and its ability to cross biological membranes.
The molecular pathways involved in its action depend on the specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxamide,4-methyl-(9CI) can be compared with other similar compounds, such as:
4-Methylpiperidine: This compound lacks the carboxamide group, making it less versatile in chemical reactions.
1-Piperidinecarboxamide: This compound lacks the methyl group at the fourth position, which may affect its biological activity and chemical properties.
4-Methylpiperidine-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different reactivity and applications.
The uniqueness of 1-Piperidinecarboxamide,4-methyl-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
SBQYIBYVXDQSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


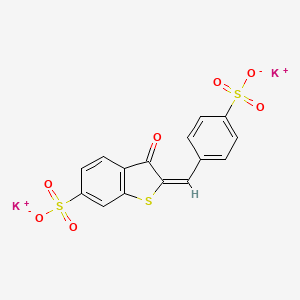
![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)
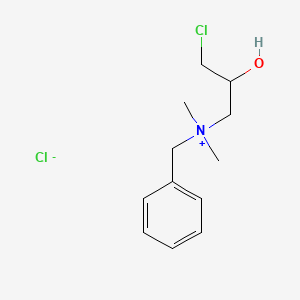
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
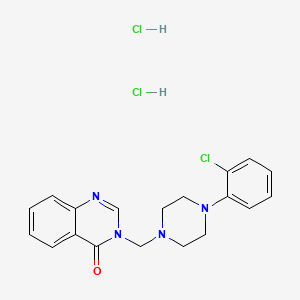
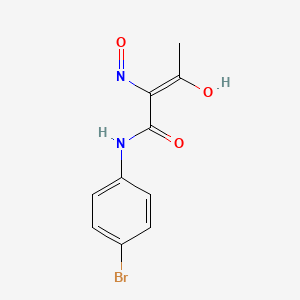
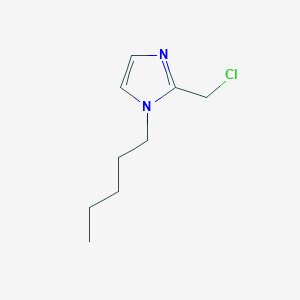
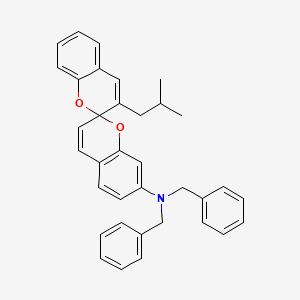
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
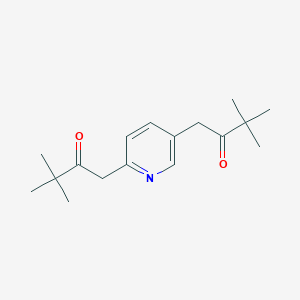
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)

